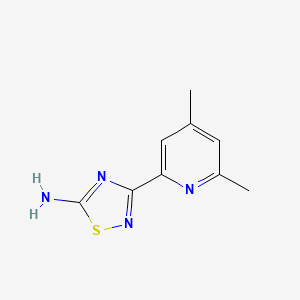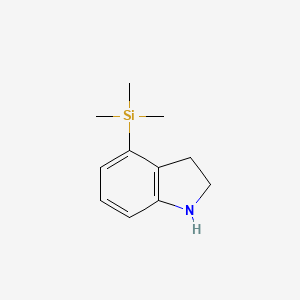![molecular formula C18H17F4N3O3 B13845461 [3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PAT-1251 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial production methods for PAT-1251 involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent and reproducible results .
Analyse Chemischer Reaktionen
PAT-1251 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: PAT-1251 can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PAT-1251 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lysyl oxidase-like 2 and its effects on collagen and elastin cross-linking.
Biology: Employed in research to understand the role of lysyl oxidase-like 2 in various biological processes, including tissue remodeling and fibrosis.
Medicine: Investigated for its potential therapeutic effects in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis.
Industry: Utilized in the development of new therapeutic agents targeting fibrotic diseases and other conditions involving extracellular matrix remodeling
Wirkmechanismus
PAT-1251 exerts its effects by selectively inhibiting the activity of lysyl oxidase-like 2. This enzyme is responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase-like 2, PAT-1251 reduces the cross-linking of collagen and elastin, thereby decreasing the stiffness of the extracellular matrix and mitigating fibrotic processes .
Vergleich Mit ähnlichen Verbindungen
PAT-1251 is unique in its high selectivity and potency as an inhibitor of lysyl oxidase-like 2. Similar compounds include:
Simtuzumab: A monoclonal antibody targeting lysyl oxidase-like 2, which has shown limited efficacy in clinical trials.
PXS-S2A: A selective lysyl oxidase-like 2 inhibitor developed from the first-generation PXS-S1A compound.
BAPN (β-aminopropionitrile): An early lysyl oxidase inhibitor obtained from natural sources
PAT-1251 stands out due to its oral bioavailability and robust antifibrotic efficacy in preclinical models, making it a promising candidate for further clinical development .
Eigenschaften
Molekularformel |
C18H17F4N3O3 |
|---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2 |
InChI-Schlüssel |
ODGXXYXJORZPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


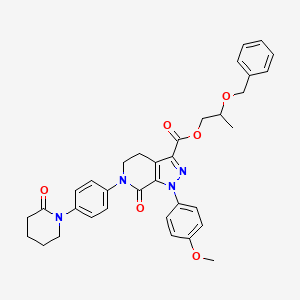
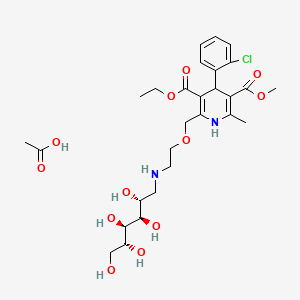
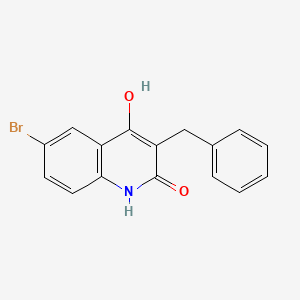
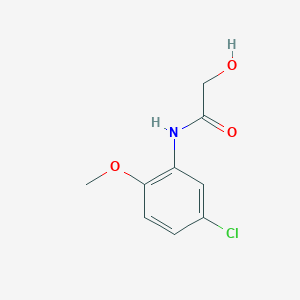

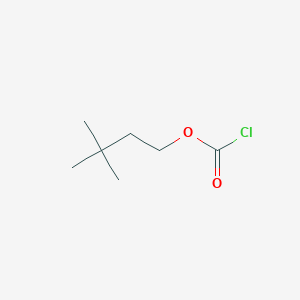
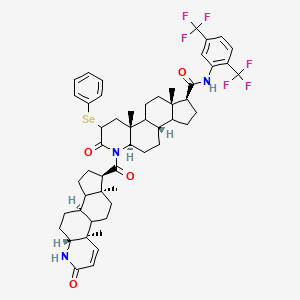
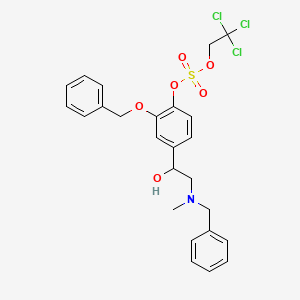
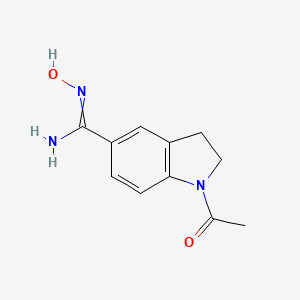
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
